molecular formula C16H15NO5 B2680022 ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate CAS No. 886496-55-5

ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate

Cat. No. B2680022
CAS RN: 886496-55-5
M. Wt: 301.298
InChI Key: BDJANNYFODFNPN-RMKNXTFCSA-N
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Description

Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate, also known as ENF, is a synthetic compound that has gained attention in scientific research due to its potential use in various fields. ENF is a member of the furanocoumarin family and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of geminally activated nitro dienes, including those with furan-2-yl groups, through condensation processes. These compounds have been structurally characterized using NMR and IR spectroscopy (Baichurin et al., 2019).

Crystal Structure and Interactions

  • Studies have shown that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and similar compounds exhibit rare nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which play a significant role in their crystal packing (Zhang et al., 2011).

Chemical Transformations and Reactions

  • Research has explored the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate into furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, demonstrating the potential for creating diverse chemical structures (Sobenina et al., 2011).

Polymer Science and Photoinduced Changes

  • In the field of polymer science, studies have synthesized copolymers involving nitrophenyl and furan-2-yl groups, which exhibit photoinduced birefringence, highlighting their potential in optical storage applications (Meng et al., 1996).

Synthesis of Insecticidal Esters

  • Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate and related compounds have been used in the synthesis of insecticidal esters, demonstrating their utility in agricultural chemistry (Elliott et al., 1971).

Drug Discovery and Medicinal Chemistry

  • Compounds like ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate have been investigated for their antimicrobial and antioxidant activities, indicating their potential in drug discovery and medicinal chemistry applications (Devi et al., 2010).

Photophysical Properties

  • The photophysical properties of chalcone derivatives, including furan-2-yl compounds, have been studied, revealing significant solvatochromic effects and suggesting applications in photochemistry and materials science (Kumari et al., 2017).

properties

IUPAC Name

ethyl (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-13-5-8-15(22-13)14-7-4-12(17(19)20)10-11(14)2/h4-10H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJANNYFODFNPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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